4,5-dimethoxy-1H-indole-3-carbaldehyde
Overview
Description
4,5-dimethoxy-1H-indole-3-carbaldehyde is a chemical compound . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of 4,5-dimethoxy-1H-indole-3-carbaldehyde involves complex chemical reactions . The crude product is washed with MeOH to afford an off-white crystalline solid .Molecular Structure Analysis
The molecular structure of 4,5-dimethoxy-1H-indole-3-carbaldehyde is complex and involves various functional groups . It is a significant molecule in the synthesis of pharmaceutically active compounds and indole alkaloids .Chemical Reactions Analysis
4,5-dimethoxy-1H-indole-3-carbaldehyde participates in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-dimethoxy-1H-indole-3-carbaldehyde are not explicitly mentioned in the search results .Scientific Research Applications
Photochemical Reactions
4,5-Dimethoxy-1H-indole-3-carbaldehyde has been studied for its role in photochemical reactions. It's involved in the formation of various complex organic compounds through irradiation processes, demonstrating its potential in photochemistry and organic synthesis (Iida, Aoyagi, & Kibayashi, 1977).
Reactivity and Synthesis
This compound shows reactivity that allows for the synthesis of diverse heterocyclic structures, highlighting its importance in the field of synthetic organic chemistry (Black et al., 2020). Moreover, its derivatives have been explored for various applications in different fields, further emphasizing its versatility and potential for new applications (Tariq et al., 2020).
Catalysis and Green Chemistry
In green chemistry, 4,5-Dimethoxy-1H-indole-3-carbaldehyde derivatives are synthesized using environmentally friendly methods. These methods offer advantages in terms of yield, reaction time, and rate, making them significant in the development of sustainable chemistry (Madan, 2020).
Chemical Analysis and Structural Studies
The compound has been a subject of extensive structural analysis using techniques like XRD, spectroscopy, and DFT studies. These analyses are crucial for understanding its molecular structure and properties, which are essential for its application in various scientific fields (Barakat et al., 2017).
Antioxidant and Antihyperglycemic Potential
Research has explored the potential of 4,5-dimethoxy-1H-indole-3-carbaldehyde derivatives as antioxidant and antihyperglycemic agents. This indicates its relevance in medicinal chemistry and drug discovery (Kenchappa et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dimethoxy-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8-10(11(9)15-2)7(6-13)5-12-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRTAZYJSKWKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456909 | |
Record name | 4,5-dimethoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-1H-indole-3-carbaldehyde | |
CAS RN |
154810-58-9 | |
Record name | 4,5-dimethoxy-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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